1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1105239-60-8
VCID: VC5996678
InChI: InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24)
SMILES: CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC
Molecular Formula: C20H25N3O2
Molecular Weight: 339.439

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

CAS No.: 1105239-60-8

Cat. No.: VC5996678

Molecular Formula: C20H25N3O2

Molecular Weight: 339.439

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea - 1105239-60-8

Specification

CAS No. 1105239-60-8
Molecular Formula C20H25N3O2
Molecular Weight 339.439
IUPAC Name 1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea
Standard InChI InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24)
Standard InChI Key HGTJHMPMNBINEH-UHFFFAOYSA-N
SMILES CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea, reflects its intricate architecture. Key structural features include:

  • A 2-methoxyphenyl group attached to the urea nitrogen.

  • A 1-methyl-1,2,3,4-tetrahydroquinoline scaffold connected via a two-carbon ethyl chain to the urea’s second nitrogen.

  • A planar urea linkage (NH-C(=O)-NH\text{NH-C(=O)-NH}) that facilitates hydrogen bonding and molecular recognition.

The molecular formula is inferred as C20H24N3O2\text{C}_{20}\text{H}_{24}\text{N}_3\text{O}_2, with a calculated molecular weight of 338.43 g/mol. Comparative analysis with analogous compounds, such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea (MW: 425.50 g/mol), suggests moderate lipophilicity, supported by a predicted LogP value of 3.8–4.3.

Synthesis and Reaction Pathways

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea likely follows multi-step protocols common to urea-linked tetrahydroquinolines. A plausible route involves:

Preparation of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

  • Reductive amination: Cyclization of 6-nitroquinoline derivatives using sodium borohydride or catalytic hydrogenation.

  • Methylation: Introduction of the methyl group at the tetrahydroquinoline’s nitrogen via alkylation with methyl iodide .

Urea Formation

  • Coupling reaction: Reacting 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine with 2-methoxyphenyl isocyanate in anhydrous dichloromethane under inert atmosphere.

  • Alternative route: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the amine and carboxylic acid precursors, followed by urea formation .

Optimization factors:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

  • Temperature: Reactions typically proceed at 0–25°C to minimize side products.

  • Catalysts: Triethylamine or DMAP may accelerate isocyanate-amine coupling.

Physicochemical Properties

Key properties derived from structural analogs include:

PropertyValue/DescriptionSource Analogue
Molecular Weight338.43 g/molCalculated
LogP (Partition Coefficient)3.8–4.3
Hydrogen Bond Donors3 (urea NH, tetrahydroquinoline NH)
Hydrogen Bond Acceptors3 (urea carbonyl, methoxy O)
Polar Surface Area38.7–45.2 Ų
SolubilityLow in water; soluble in DMSO, DMF

The compound’s moderate lipophilicity (LogP ~4) suggests potential membrane permeability, while its polar surface area aligns with rules for central nervous system penetration.

While direct spectral data for the compound are unavailable, analogous urea-tetrahydroquinoline derivatives provide reference patterns:

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), urea NH protons (δ 6.5–7.2 ppm), and aromatic protons from the tetrahydroquinoline (δ 6.8–7.5 ppm) .

    • ¹³C NMR: Characteristic peaks for the urea carbonyl (~δ 155–160 ppm) and methoxy carbon (~δ 55 ppm).

  • Mass Spectrometry:

    • ESI-MS: Predicted molecular ion peak at m/z 339.4 [M+H]⁺ .

  • IR Spectroscopy:

    • Stretching vibrations for urea (νC=O\nu_{\text{C=O}} ~1640–1680 cm⁻¹, νN-H\nu_{\text{N-H}} ~3300 cm⁻¹).

Biological Activity and Mechanism of Action

Although specific pharmacological data for the compound are lacking, related tetrahydroquinoline-urea hybrids exhibit diverse biological activities:

Antimicrobial Activity

  • Analogous compounds demonstrate broad-spectrum antimicrobial effects, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The urea linkage may enhance target binding via hydrogen bonding to bacterial enzymes.

Central Nervous System (CNS) Effects

  • Tetrahydroquinoline derivatives often act as serotonin receptor modulators (e.g., 5-HT₁A/₂C). The ethylurea chain in this compound may facilitate blood-brain barrier penetration, suggesting potential neuropharmacological applications.

Enzyme Inhibition

  • Urea-based inhibitors of tyrosine kinases and phosphodiesterases have been reported . The methoxyphenyl group could contribute to π-π stacking interactions with enzyme active sites .

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